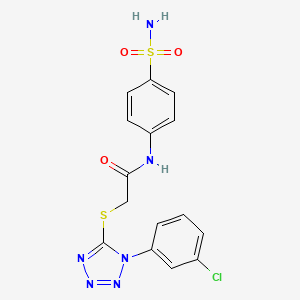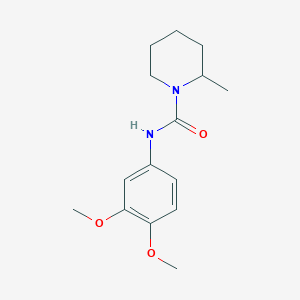
N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with a structure similar to “N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide” are often used in scientific research . They can have antioxidant properties and can scavenge reactive oxygen species (ROS) in vitro and in vivo.
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .
Chemical Reactions Analysis
Reactions of similar compounds have been studied. For example, the reactions of 3,4-dimethoxyphenylethylamine and N-substituted α-amino acids were studied . Another process involves the hydrogenation of 3,4-dimethoxyphenylacetonitrile with a methylamine .
科学的研究の応用
Synthesis and Cytotoxic Activity
Compounds structurally related to N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide have been synthesized and tested for their cytotoxic activities against various cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, featuring similar dimethoxyphenyl groups, demonstrated potent cytotoxicity, with some derivatives showing IC50 values less than 10 nM against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. A single dose was curative against subcutaneous colon 38 tumors in mice for certain derivatives (Deady et al., 2003).
Crystal Structure and Analysis
The crystal structure and analysis of compounds containing the dimethoxyphenyl moiety have been extensively studied. For instance, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was synthesized and characterized, offering insights into its crystal and molecular structure, which is stabilized by hydrogen bond interactions (Prabhuswamy et al., 2016).
Chemical Synthesis and Modifications
Research has also focused on the chemical synthesis and modifications of related compounds. Novel derivatives have been synthesized for various applications, including as intermediates for further chemical modifications or as potential therapeutic agents. For instance, synthesis efforts have led to novel 1,2-functionally-substituted derivatives, demonstrating the versatility of these compounds in chemical synthesis (Aghekyan et al., 2009).
Biological Evaluation and Docking Studies
Further research includes biological evaluation and docking studies of related compounds, investigating their potential as therapeutic agents. For example, studies on the antimicrobial evaluation and docking studies of carboxamide derivatives highlight the potential of these compounds in developing new antimicrobials (Talupur et al., 2021).
Material Science Applications
Compounds with the dimethoxyphenyl motif have also found applications in material science. Aromatic polyamides with pendent dimethoxy-substituted units have been synthesized, showing good solubility and thermal stability, making them suitable for various applications in the material science field (Chang & Liou, 2008).
Safety and Hazards
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11-6-4-5-9-17(11)15(18)16-12-7-8-13(19-2)14(10-12)20-3/h7-8,10-11H,4-6,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDZMLGPNCTUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

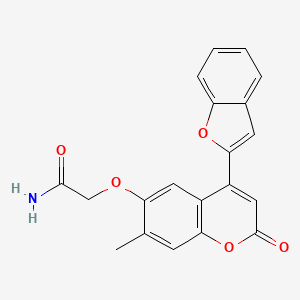
![2-((1-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2590922.png)
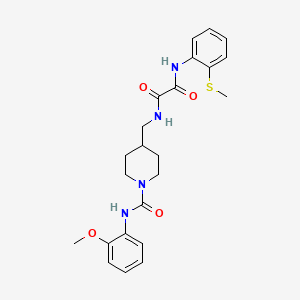
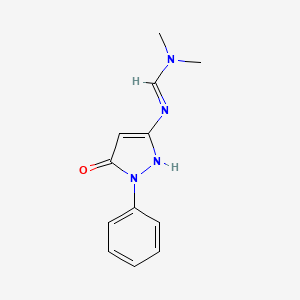
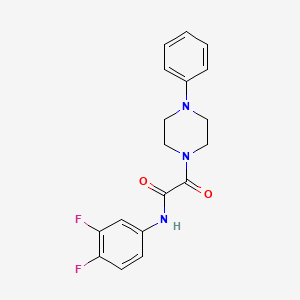
![N-(2-ethyl-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2590930.png)
![2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2590931.png)
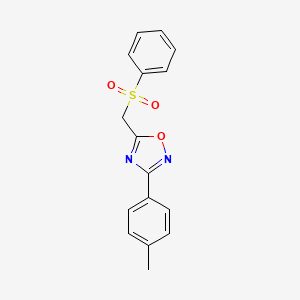

![2-(3,4-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2590938.png)
![1-[5-(Cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2590940.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2590943.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2590944.png)
